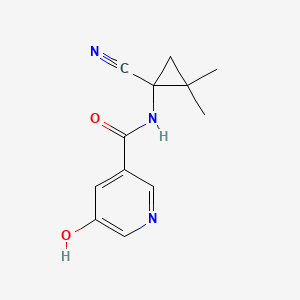
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide is complex and involves multiple pathways. It has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular redox balance and protecting cells from oxidative stress. In addition, this compound has been shown to inhibit NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its effects may be cell-type specific, which may require additional testing to determine its efficacy in different cell types.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide. One potential direction is the development of novel therapeutics based on this compound. This may involve the development of analogs with improved efficacy or the combination of this compound with other compounds to enhance its therapeutic potential. Another potential direction is the investigation of the effects of this compound in different disease models. This may involve the testing of this compound in animal models of various diseases, such as Alzheimer's disease or Parkinson's disease. Finally, the investigation of the long-term effects of this compound on human health is an important area of future research.
Synthesemethoden
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of methyl 2-cyano-3,3-dimethyl-2-(2-oxoethylidene)propanoate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-11(2)6-12(11,7-13)15-10(17)8-3-9(16)5-14-4-8/h3-5,16H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZAJPNAWLVVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)
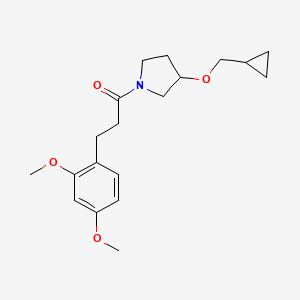


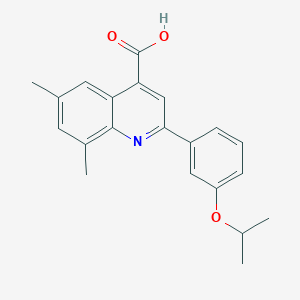

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)
![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)

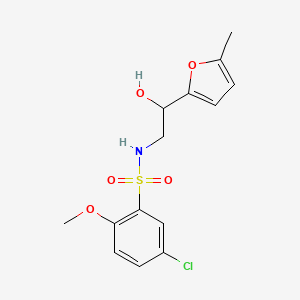
![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine](/img/structure/B2973457.png)

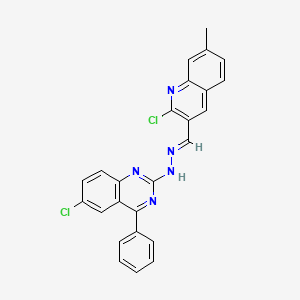
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)